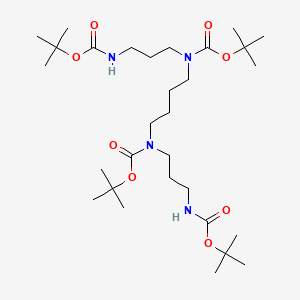

N1,N2,N3, N4-tetra-Boc-spermine

Description

Significance of Protected Polyamines in Organic Synthesis and Chemical Biology

Polyamines, such as spermine (B22157) and spermidine (B129725), are ubiquitous in living organisms and play critical roles in a multitude of cellular processes, including cell growth, differentiation, and DNA stabilization. nih.govfrontiersin.org Their inherent biological activity makes them attractive scaffolds for the design of new drugs and bioactive molecules. nih.gov However, the presence of multiple reactive amino groups in their structures presents a significant challenge for synthetic chemists. nih.gov Without protection, it is difficult to achieve selective modification of a specific nitrogen atom. nih.gov

The use of protecting groups, such as the Boc group, circumvents this issue. numberanalytics.com By temporarily blocking the reactivity of the amino groups, chemists can carry out specific chemical transformations on the polyamine backbone or attach other molecular fragments. nih.gov This has enabled the synthesis of a wide array of polyamine derivatives with tailored properties. In chemical biology, protected polyamines are instrumental in creating sophisticated molecular tools to study the biological functions of natural polyamines and their roles in disease. nih.govwisdomlib.org

Historical Context of N-Protection Strategies for Spermine and Polyamine Scaffolds

The challenge of selectively modifying polyamines has been a long-standing problem in organic chemistry. Early attempts often resulted in complex mixtures of products that were difficult to separate and characterize. The development of protecting group chemistry provided a solution to this problem. While various protecting groups have been employed over the years, the Boc group, introduced in the 1960s for peptide synthesis, has emerged as a particularly effective and widely used option for polyamines. numberanalytics.com

Initially, the protection of all amino groups in spermine was a primary goal to create a stable, versatile intermediate. Over time, more sophisticated strategies have been developed to achieve regioselective protection, allowing for the differentiation of the primary and secondary amines within the spermine structure. nih.gov For instance, methods have been devised to selectively protect the terminal primary amines while leaving the internal secondary amines free for reaction, and vice versa. jk-sci.com These advancements have significantly expanded the synthetic utility of spermine and other polyamines. nih.gov

Role of Boc Group in Polyamine Synthetic Versatility

The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry due to its unique combination of stability and ease of removal. jk-sci.com The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.com This forms a stable carbamate (B1207046) linkage that is resistant to a wide range of reaction conditions, including those involving nucleophiles and bases. organic-chemistry.org

The key advantage of the Boc group lies in its lability under acidic conditions. fishersci.co.uk Treatment with a strong acid, such as trifluoroacetic acid (TFA), readily cleaves the Boc group, regenerating the free amine. jk-sci.commasterorganicchemistry.com This deprotection reaction proceeds through a mechanism that generates a stable tert-butyl cation and releases carbon dioxide, driving the reaction to completion. chemistrysteps.com The mild conditions required for both the introduction and removal of the Boc group make it compatible with a wide variety of other functional groups and protecting groups, enabling complex, multi-step syntheses. organic-chemistry.orgacsgcipr.org This versatility has made N1,N2,N3,N4-tetra-Boc-spermine a cornerstone intermediate for the synthesis of diverse polyamine analogues. nih.gov

Chemical Compound Information

| Compound Name | Synonyms | Molecular Formula |

|---|---|---|

| N1,N2,N3,N4-tetra-Boc-spermine | Tetra-Boc-spermine | C30H58N4O8 |

| Spermine | N,N'-Bis(3-aminopropyl)butane-1,4-diamine | C10H26N4 |

| Spermidine | N-(3-Aminopropyl)butane-1,4-diamine | C7H19N3 |

| Di-tert-butyl dicarbonate | Boc anhydride (B1165640), Boc₂O | C10H18O5 |

| Trifluoroacetic acid | TFA | C2HF3O2 |

Properties

IUPAC Name |

tert-butyl N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]-N-[4-[(2-methylpropan-2-yl)oxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]butyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H58N4O8/c1-27(2,3)39-23(35)31-17-15-21-33(25(37)41-29(7,8)9)19-13-14-20-34(26(38)42-30(10,11)12)22-16-18-32-24(36)40-28(4,5)6/h13-22H2,1-12H3,(H,31,35)(H,32,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUCJBRWLAGLCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCN(CCCCN(CCCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N1,n2,n3, N4 Tetra Boc Spermine

Direct N-Protection Approaches for Spermine (B22157)

The most straightforward method for the synthesis of N1,N2,N3,N4-tetra-Boc-spermine involves the direct reaction of spermine with a Boc-protecting agent. This approach is favored for its operational simplicity.

Solution-Phase Synthetic Pathways

In a typical solution-phase synthesis, spermine is treated with an excess of a Boc-protection reagent, most commonly di-tert-butyl dicarbonate (B1257347) (Boc₂O), in a suitable solvent system. The basic nature of the amino groups of spermine facilitates the reaction with the electrophilic carbonyl of the Boc anhydride (B1165640). The reaction proceeds until all four amino groups—two primary and two secondary—are acylated with the Boc group. The resulting N1,N2,N3,N4-tetra-Boc-spermine is typically a solid that can be purified by crystallization or chromatography.

Reaction Conditions and Parameter Optimization

The efficiency of the direct Boc protection of spermine is highly dependent on the optimization of several reaction parameters. These include the choice of solvent, temperature, the stoichiometry of the protecting agent, and the presence of a base.

A variety of solvents can be employed, with dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and methanol (B129727) being common choices. The selection of the solvent often depends on the solubility of both the spermine starting material and the partially and fully protected intermediates. The reaction is often carried out at room temperature, although gentle heating can sometimes be used to drive the reaction to completion.

A significant excess of the Boc-protecting agent, such as di-tert-butyl dicarbonate, is crucial to ensure the exhaustive protection of all four amine functionalities. The stoichiometry can range from 4 to 6 equivalents or even higher. The addition of a base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is often employed to scavenge the acidic byproducts of the reaction and to maintain a basic environment, which is favorable for the nucleophilic attack of the amine groups.

| Reagent | Solvent | Base | Stoichiometry (Boc₂O) | Temperature | Reaction Time | Yield (%) | Reference |

| Boc₂O | THF | DIPEA | 6 eq | Room Temp | 4 h | High | nih.gov |

| Boc₂O | Methanol | - | 4 eq | Room Temp | 2 days | - | mdpi.com |

| Boc₂O | Methanol | - | - | - | - | 45 (for tri-Boc) | nih.gov |

This table is interactive. Click on the headers to sort the data.

Fragment Coupling Strategies Incorporating Boc-Protected Amine Units

An alternative to the direct protection of spermine is a convergent approach where the spermine backbone is constructed from smaller, pre-functionalized building blocks that already contain Boc-protected amino groups. This strategy offers greater control over the placement of different protecting groups if needed and can be advantageous in the synthesis of asymmetrically substituted spermine analogues.

Assembly from Smaller Boc-Protected Diamine or Triamine Precursors

This methodology involves the coupling of Boc-protected diamine or triamine fragments to assemble the full spermine chain. For instance, a Boc-protected aminopropyl unit can be coupled with a Boc-protected putrescine derivative. This approach is particularly useful in solid-phase synthesis where the polyamine chain is built stepwise on a resin support. nih.gov The use of orthogonally protected building blocks, such as those containing both Boc and other protecting groups like tosyl (Ts) or nosyl (Ns), allows for selective deprotection and further functionalization at specific nitrogen atoms. nih.govnih.gov For example, N¹-Boc, N⁴-tosyl-protected putrescine can serve as a key building block. nih.gov

Stepwise Elongation and Coupling Reactions

The stepwise elongation of the polyamine chain is a powerful strategy, often executed on a solid support to simplify purification. The synthesis can commence by anchoring a protected amino acid or a diamine to a resin. Subsequently, the polyamine chain is extended through iterative coupling and deprotection steps. For the synthesis of N1,N2,N3,N4-tetra-Boc-spermine, the fully assembled spermine on the resin would have its amino groups protected with Boc groups, either during the coupling of each monomer or in a final protection step before cleavage from the resin. Common coupling reactions in this context include amide bond formation followed by reduction, or reductive amination. nih.gov

Novel Boc-Protection Techniques

While di-tert-butyl dicarbonate is the most prevalent reagent for Boc protection, research into alternative methods continues to seek milder conditions, improved selectivity, and more efficient processes.

One approach involves the use of alternative Boc-donating reagents. Although not explicitly detailed for the exhaustive protection of spermine in the provided context, the development of new protecting group reagents is an active area of research.

Another strategy involves a two-step protection/deprotection sequence to achieve selective protection of the secondary amines. For instance, the primary amines of spermine can first be selectively protected with a different protecting group, such as trifluoroacetyl. Following this, the secondary amines are protected with Boc groups. Finally, the trifluoroacetyl groups are selectively removed under conditions that leave the Boc groups intact, yielding N⁴,N⁹-di-Boc-spermine. While this specific example yields a di-Boc derivative, the principle of using orthogonal protecting groups in a multi-step sequence represents a sophisticated approach to controlling the protection pattern of polyamines and could be adapted for the synthesis of the tetra-Boc derivative.

Chemoselective and Regioselective Boc Introduction

The differential reactivity of the primary and secondary amino groups in spermine allows for a degree of chemoselectivity in the introduction of the Boc protecting group. Generally, the primary amines are more nucleophilic and less sterically hindered than the secondary amines, making them more reactive towards electrophilic reagents like di-tert-butyl dicarbonate (Boc₂O).

A common strategy for achieving full protection involves treating spermine with an excess of Boc₂O in the presence of a base. The choice of solvent and base can influence the reaction's efficiency. A typical procedure involves dissolving spermine in a suitable solvent, such as a mixture of water, methanol, and triethylamine, and then adding an excess of Boc₂O. The reaction is often heated to ensure the complete protection of all amino groups. This method, while effective, can sometimes lead to a mixture of partially protected spermine derivatives, necessitating careful purification.

Another approach to achieve regioselectivity involves a stepwise protection strategy. For instance, the primary amines can be selectively protected first under carefully controlled conditions, followed by the protection of the secondary amines. This can be achieved by taking advantage of the different pKa values of the primary and secondary ammonium (B1175870) ions. By carefully adjusting the pH of the reaction mixture, it is possible to protonate the secondary amines preferentially, thus deactivating them towards acylation by Boc₂O and allowing for the selective protection of the primary amines. Subsequent adjustment of the pH and further addition of Boc₂O can then protect the secondary amines.

Furthermore, alternative protecting group strategies can be employed to achieve selective functionalization. For example, a different protecting group, such as the nosyl (Ns) group, can be used to protect all amines, followed by selective deprotection and subsequent Boc protection of specific amino groups.

One-Pot Conversion Methodologies Involving Boc Groups

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. While a specific one-pot synthesis for the direct conversion of spermine to N¹,N²,N³,N⁴-tetra-Boc-spermine is not extensively documented, related one-pot procedures for the protection of polyamines have been developed.

One such methodology involves the conversion of N-nosyl (Ns) protected polyamines to their N-Boc protected counterparts in a single reaction vessel. researchgate.net This process typically involves the deprotection of the Ns groups using a thiol, such as thiophenol, in the presence of a base like cesium carbonate. Following the removal of the Ns groups, di-tert-butyl dicarbonate is added to the reaction mixture to install the Boc groups on the newly freed amines. researchgate.net This one-pot conversion has been shown to be highly efficient for the synthesis of fully Boc-protected long-chain polyamine analogues. researchgate.net While this specific example does not start from unprotected spermine, the principle of a one-pot deprotection-protection sequence is a valuable strategy in polyamine chemistry.

Another one-pot approach that can be conceptually applied is the tandem direct reductive amination of aldehydes with primary amines followed by N-Boc protection. nih.gov This method, however, is more suited for the synthesis of N-Boc protected secondary amines from primary amines and aldehydes and is not directly applicable to the exhaustive protection of a polyamine like spermine.

The development of a true one-pot synthesis of N¹,N²,N³,N⁴-tetra-Boc-spermine from spermine would likely involve the careful selection of a solvent system that solubilizes both the starting polyamine and the final protected product, along with a reagent system that drives the reaction to completion without the need for isolation of intermediates.

Purification and Isolation Techniques for N¹,N²,N³,N⁴-tetra-Boc-spermine

The purification of N¹,N²,N³,N⁴-tetra-Boc-spermine is a critical step to obtain a product of high purity, free from partially protected intermediates and residual reagents. The choice of purification method depends on the scale of the reaction and the nature of the impurities.

Column Chromatography:

Flash column chromatography is the most common method for the purification of N¹,N²,N³,N⁴-tetra-Boc-spermine on a laboratory scale. Due to the non-polar nature of the Boc groups, the fully protected spermine is significantly less polar than the starting material and any partially protected species. This difference in polarity allows for effective separation on a silica (B1680970) gel column.

A typical solvent system for the elution of N¹,N²,N³,N⁴-tetra-Boc-spermine from a silica gel column is a gradient of ethyl acetate (B1210297) in a non-polar solvent such as hexane (B92381) or petroleum ether. The progress of the separation is monitored by thin-layer chromatography (TLC), often visualized using a potassium permanganate (B83412) stain, which reacts with the carbamate (B1207046) groups.

Interactive Data Table: Chromatographic Purification of N¹,N²,N³,N⁴-tetra-Boc-spermine

| Parameter | Value | Reference |

| Stationary Phase | Silica Gel | wordpress.com |

| Mobile Phase | Gradient of Ethyl Acetate in Hexane or Petroleum Ether | wordpress.com |

| Typical Rf Value | 0.4-0.6 (in 1:1 Ethyl Acetate/Hexane) | General Knowledge |

| Visualization | Potassium Permanganate Stain | General Knowledge |

Recrystallization:

For larger scale purifications, or as a final polishing step after chromatography, recrystallization can be an effective technique. The choice of solvent for recrystallization is crucial and is determined by the solubility of the compound at different temperatures. A suitable solvent system will dissolve the compound at an elevated temperature and allow it to crystallize upon cooling, leaving impurities behind in the mother liquor. Common solvents for the recrystallization of Boc-protected compounds include mixtures of ethyl acetate and hexane, or methanol and water.

Other Techniques:

In some instances, particularly when dealing with crude reaction mixtures from one-pot syntheses, an initial work-up involving an aqueous extraction can be beneficial to remove water-soluble byproducts and excess reagents. The organic layer containing the desired product can then be dried and concentrated before further purification by chromatography or recrystallization.

For the analysis of purity, High-Performance Liquid Chromatography (HPLC) is a powerful tool. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of a modifier like trifluoroacetic acid.

Orthogonal Protection Strategies in Polyamine Synthesis Utilizing Boc Groups

Strategic Application of Boc with Other Protecting Groups (e.g., Cbz, Fmoc, Ns, Dde)

An orthogonal protection strategy is defined by the presence of two or more protecting groups on a substrate that can be removed independently by using specific and non-interfering chemical conditions. masterorganicchemistry.com The combination of the acid-labile Boc group with other groups that are cleaved under different conditions (e.g., base-lability, hydrogenolysis, or reaction with specific reagents) is a powerful tool in the synthesis of asymmetrically functionalized spermine (B22157) derivatives. nih.govrsc.org

Key orthogonal partners for the Boc group in polyamine synthesis include:

Benzyloxycarbonyl (Cbz or Z): The Cbz group is stable to the acidic and basic conditions often used in synthesis but is readily cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C). rsc.org This classic pairing allows for the selective deprotection of a Cbz-protected amine in the presence of a Boc-protected amine. For instance, a spermine derivative could be protected with Boc on the primary amines and Cbz on the secondary amines. Subsequent hydrogenolysis would liberate the secondary amines for functionalization, leaving the Boc groups intact. rsc.orgrsc.org

9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is well-known for its lability to bases, typically being removed with a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). masterorganicchemistry.comresearchgate.net The Boc/Fmoc combination is a quintessential orthogonal system in solid-phase peptide synthesis that has been adapted for polyamine chemistry. researchgate.net A spermine molecule bearing both Boc and Fmoc groups can be selectively deprotected at the Fmoc-bearing site with piperidine, functionalized, and then subsequently deprotected at the Boc-bearing site with an acid like trifluoroacetic acid (TFA). masterorganicchemistry.com

Nosyl (Ns): The 2-nitrobenzenesulfonyl (Ns) group is a robust protecting group that can be cleaved under mild reductive conditions using a thiol (e.g., thiophenol) in the presence of a base. A strategy employing Aloc (allyloxycarbonyl) and Nosyl groups has been successfully used for the asymmetric and orthogonal protection of symmetric polyamines like spermine, proving advantageous for solid-phase synthesis. nih.gov

1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde): The Dde group is distinguished by its selective removal with a dilute solution of hydrazine (B178648) in DMF. This condition leaves Boc, Fmoc, and Cbz groups unaffected. The use of Dde in combination with Boc has been applied to the solid-phase synthesis of selectively modified polyamines, where Dde protects primary amino groups and Boc protects the secondary ones. nih.gov

The following table summarizes the key characteristics of these protecting groups used in orthogonal strategies with Boc.

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl) jk-sci.com | Cbz, Fmoc, Ns, Dde |

| Benzyloxycarbonyl | Cbz, Z | Catalytic Hydrogenolysis (H₂, Pd/C) rsc.org | Boc, Fmoc, Ns, Dde |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) masterorganicchemistry.com | Boc, Cbz, Ns, Dde |

| 2-Nitrobenzenesulfonyl | Ns | Thiol + Base (e.g., Thiophenol/K₂CO₃) nih.gov | Boc, Cbz, Fmoc |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Hydrazine (e.g., 2% N₂H₄ in DMF) nih.gov | Boc, Cbz, Fmoc |

Sequential Deprotection and Functionalization of Boc-Protected Sites

The true utility of orthogonal protection lies in the ability to perform sequential chemical transformations at specific sites on the polyamine backbone. springernature.comnih.gov A differentially protected spermine molecule can be viewed as a platform, where each protecting group serves as a "handle" that can be removed in a predetermined order to unmask a reactive amino group for further modification.

The process typically follows a logical sequence:

Selective Deprotection: The first protecting group is removed under its specific cleavage conditions, while all other orthogonal groups remain intact. For example, in a N¹-Fmoc, N¹²-Boc-spermine derivative, the Fmoc group is first removed using piperidine.

First Functionalization: The newly liberated primary amine is then reacted with an electrophile (e.g., an acyl chloride or activated carboxylic acid) to introduce a desired functional group.

Second Selective Deprotection: The second protecting group, in this case, Boc, is removed using its unique condition (TFA), exposing the other primary amine.

Second Functionalization: The second free amine is then available for reaction with the same or a different electrophile, leading to an asymmetrically substituted spermine analogue.

A significant advancement in this area is the ability to differentiate not only between primary and secondary amines but also between chemically similar protecting groups. For instance, it has been demonstrated that secondary N-Boc groups can be selectively cleaved in the presence of primary N-Boc groups using zinc bromide (ZnBr₂) in dichloromethane (B109758), a method that leaves the more stable primary N-Boc groups untouched. jk-sci.com Furthermore, selective thermal deprotection in continuous flow has shown that aryl N-Boc groups can be removed at a lower temperature than alkyl N-Boc groups, offering another layer of selective control. acs.org

The table below illustrates a hypothetical workflow for the sequential functionalization of a spermine derivative using an orthogonal protection strategy.

| Step | Starting Material | Reagents | Intermediate/Product | Description |

|---|---|---|---|---|

| 1 | N¹,N¹²-di-Fmoc-N⁴,N⁹-di-Boc-spermine | 20% Piperidine/DMF | N⁴,N⁹-di-Boc-spermine | Selective removal of both Fmoc groups from the primary amines. |

| 2 | N⁴,N⁹-di-Boc-spermine | R¹-COCl, Base | N¹,N¹²-di-R¹-acyl-N⁴,N⁹-di-Boc-spermine | Acylation of the free primary amines. |

| 3 | N¹,N¹²-di-R¹-acyl-N⁴,N⁹-di-Boc-spermine | TFA/DCM | N¹,N¹²-di-R¹-acyl-spermine | Removal of the Boc groups from the secondary amines. |

| 4 | N¹,N¹²-di-R¹-acyl-spermine | R²-X (Alkylating Agent) | N¹,N¹²-di-R¹-acyl-N⁴,N⁹-di-R²-spermine | Alkylation of the free secondary amines. |

Design of Differentially Protected Spermine Building Blocks for Convergent Synthesis

Convergent synthesis is a strategy that involves preparing complex molecules by first synthesizing separate fragments (building blocks) and then coupling them together in the later stages of the synthetic route. This approach is often more efficient and higher-yielding than a linear synthesis where the molecule is built step-by-step from one end to the other. In the context of polyamine chemistry, the design and synthesis of differentially protected spermine building blocks are crucial for the success of convergent strategies. nih.gov

These building blocks are spermine molecules where each amino group, or specific sets of amino groups, are masked with different orthogonal protecting groups. The availability of a toolbox of such building blocks allows for the rapid and efficient assembly of highly complex polyamine conjugates, dendrimers, and other derivatives. For example, instead of a multi-step linear synthesis on a single spermine molecule, one could couple a pre-functionalized fragment to a specific site on a differentially protected spermine building block.

Examples of such building blocks that have been synthesized or proposed include:

N¹,N¹²-di-Boc-spermine: Protects the terminal primary amines, leaving the internal secondary amines available for modification.

N¹,N⁴,N¹²-tri-Boc-spermine: Leaves a single secondary amine (N⁹) available for selective functionalization.

N¹,N¹²-di-Cbz-N⁴,N⁹-di-Boc-spermine: An orthogonally protected block where either the primary or secondary amines can be selectively deprotected. rsc.org

N⁸-Boc-N¹-Cbz-spermidine: A well-documented, differentially protected building block of spermine's precursor, spermidine (B129725), which demonstrates the feasibility of discriminating between the non-equivalent primary amines. rsc.orgrsc.org

The following table presents examples of differentially protected spermine building blocks and their potential utility in the convergent synthesis of complex polyamine derivatives.

| Building Block Structure | Available Reactive Sites After Deprotection | Potential Application in Convergent Synthesis |

|---|---|---|

| N¹,N¹²-di-Boc-spermine | N⁴, N⁹ (Secondary Amines) | Synthesis of analogues modified at the internal nitrogen atoms, such as ligands for metal chelation or scaffolds for drug conjugation. nih.gov |

| N¹,N¹²-di-Fmoc-N⁴,N⁹-di-Boc-spermine | N¹, N¹² (via Fmoc removal) or N⁴, N⁹ (via Boc removal) | Stepwise attachment of different moieties (e.g., peptides, fluorophores) to the primary and secondary amines. |

| N¹-Boc-N¹²-Cbz-spermine (hypothetical) | N¹ (via Boc removal) or N¹² (via Cbz removal) | Assembly of highly asymmetric spermine derivatives where two different complex fragments are attached at each end of the polyamine chain. |

| tri-Boc-spermine | One secondary amine | Used in the synthesis of poly(beta-aminoester)s (PBAEs) for gene delivery applications. acs.org |

N1,n2,n3, N4 Tetra Boc Spermine As a Precursor for Advanced Polyamine Structures

Synthesis of Symmetrically Functionalized Spermine (B22157) Derivatives

The symmetrical nature of spermine, with two primary amines at the termini (N1 and N12) and two internal secondary amines (N4 and N9), allows for the synthesis of symmetrically functionalized derivatives. Starting from the fully protected N1,N2,N3,N4-tetra-Boc-spermine, selective deprotection strategies are key to achieving this symmetry.

One common approach involves the preferential deprotection of the terminal primary amines. While direct selective deprotection of the tetra-Boc derivative can be challenging, alternative strategies often begin with the selective protection of the primary amines of spermine, followed by protection of the secondary amines, and then a final deprotection of the primary amines for functionalization. For instance, the two primary amino groups of spermine can be selectively protected with groups like ethyl trifluoroacetate (B77799). Subsequent treatment with di-tert-butyl dicarbonate (B1257347) (Boc₂O) protects the secondary amines. Finally, the trifluoroacetyl groups on the primary amines can be hydrolyzed under basic conditions, yielding N4,N9-di-Boc-spermine. This intermediate, with its reactive terminal amines, can then be symmetrically functionalized.

A notable example is the synthesis of N¹,N¹²-diacyl spermines. These compounds have been investigated for their potential as non-viral vectors for gene delivery. The synthesis typically involves the reaction of a suitably protected spermine, often with free primary amines and Boc-protected secondary amines, with fatty acid chlorides or other acylating agents.

| Compound Name | Starting Material | Reagents | Functionalization | Reference |

| N¹,N¹²-Didecanoyl-spermine | Spermine | Decanoyl chloride | Acylation | |

| N¹,N¹²-Dimyristoyl-spermine | Spermine | Myristoyl chloride | Acylation | |

| N¹,N¹²-Dioleoyl-spermine | Spermine | Oleoyl chloride | Acylation |

Alternatively, symmetrical functionalization of the internal secondary amines (N4 and N9) can be achieved. This often involves initial protection of the more reactive primary amines with an orthogonal protecting group, followed by acylation or alkylation of the secondary amines, and subsequent deprotection.

Preparation of Asymmetrically Substituted Spermine Analogs and Conjugates

The synthesis of asymmetrically substituted spermine derivatives, where different functional groups are introduced at various nitrogen positions, relies heavily on regioselective protection and deprotection strategies. A key intermediate in this process is a tri-Boc-protected spermine with a single free amino group.

An elegant method to achieve this involves the initial reaction of spermine with a stoichiometric amount of 2-hydroxybenzaldehyde to form a Schiff's base at one of the terminal amino groups. The remaining three amino groups are then protected with Boc groups. Subsequent removal of the 2-hydroxybenzimide group with methoxyamine yields N¹,N⁴,N⁹-tri-Boc-spermine, a versatile building block with a free terminal amino group ready for specific modification. nih.gov This mono-functionalized spermine can then be conjugated to a wide array of molecules, including fluorophores, targeting ligands, and therapeutic agents.

For example, regioselectively Boc-protected spermine has been used to synthesize conjugates with Chlorin e6, a photosensitizer used in photodynamic therapy. nih.gov In this synthesis, the free amino group of a protected spermine is coupled to a carboxylic acid group on the Chlorin e6 molecule. Subsequent removal of the Boc protecting groups under acidic conditions yields the final polyamine-photosensitizer conjugate.

Another strategy for creating asymmetrical spermine derivatives involves the use of solid-phase synthesis, which allows for the sequential addition of different functional groups to a resin-bound polyamine.

| Precursor | Conjugated Molecule | Resulting Compound | Application | Reference |

| N¹,N⁴,N⁹-tri-Boc-spermine | Chlorin e6 | Spermine-Chlorin e6 Conjugate | Photodynamic Therapy | nih.gov |

| N¹,N⁴,N⁹-tri-Boc-spermine | Steroid | Steroid-Spermine Conjugate | Bioactive Compounds |

Construction of Extended and Branched Polyamine Scaffolds

The versatile nature of N1,N2,N3,N4-tetra-Boc-spermine and its derivatives allows for the construction of more complex polyamine architectures, such as extended and branched scaffolds. These structures are of interest for their potential to interact with multiple biological targets or to act as multivalent ligands.

Extended polyamine chains can be synthesized by coupling two or more protected spermine units together. For instance, a mono-protected spermine with a free amine at one end and a reactive group (e.g., a tosylate) at the other can be dimerized to form an extended polyamine.

Branched polyamines can be created by functionalizing the secondary amines of the spermine backbone. Starting with a spermine derivative where the primary amines are protected, the secondary amines can be alkylated with molecules containing additional protected amine functionalities. For example, N¹,N¹²-diprotected spermine can be reacted with a protected aminoalkyl halide. Subsequent deprotection of all amine groups would yield a branched polyamine with primary amino groups at the ends of the branches. While not starting from tetra-Boc-spermine, the synthesis of branched polyamines has been achieved through the 1,4-Michael addition of acrylonitrile (B1666552) to a polyamine framework, followed by hydrogenation of the nitrile groups to primary amines.

Integration into Cyclic Polyazacompounds and Macrocyclic Systems

The incorporation of spermine units into cyclic structures, such as polyazacompounds and macrocycles, is a field of growing interest, driven by the unique binding properties of these molecules for metal ions and anionic guest species. Protected spermine derivatives are crucial linear precursors for the high-yield synthesis of these complex cyclic architectures.

The general strategy for synthesizing polyamine macrocycles involves a cyclization reaction between a di-functionalized linear polyamine and a suitable linking molecule. For example, a spermine derivative with free primary amines at both termini (e.g., N4,N9-di-Boc-spermine) can be reacted with a dialdehyde (B1249045) or a diacyl chloride under high-dilution conditions to promote intramolecular cyclization over intermolecular polymerization. The resulting macrocycle would contain the spermine unit as an integral part of its ring structure. Subsequent deprotection of the Boc groups would yield the final polyamine macrocycle.

These macrocyclic polyamines have been investigated for a variety of applications, including as ligands for medical imaging agents and as components of artificial receptors.

| Linear Precursor | Cyclizing Agent | Macrocycle Type | Potential Application | Reference |

| N4,N9-di-Boc-spermine | Dicarboxylic acid dichloride | Diamide macrocycle | Metal ion chelation | |

| N4,N9-di-Boc-spermine | Dialdehyde | Diimine macrocycle (reducible to diamine) | Anion recognition |

Derivatization of N1,n2,n3, N4 Tetra Boc Spermine for Chemical Probe and Conjugate Development

Covalent Conjugation Strategies with Chemical Moieties (e.g., steroids, porphyrins, carboxylic acids)

The selective functionalization of N1,N2,N3,N4-tetra-Boc-spermine is a key strategy for creating sophisticated molecular conjugates. By attaching moieties such as steroids, porphyrins, and carboxylic acids, researchers can develop novel compounds with specific targeting and therapeutic potential.

Steroid Conjugates: The conjugation of polyamines to steroids has been a significant area of research, inspired by naturally occurring aminosterols like squalamine, which exhibits broad-spectrum antimicrobial activity. nih.govscispace.com The general approach involves the synthesis of non-symmetrically protected polyamines, which allows for the selective attachment of a steroid moiety. For instance, spermine (B22157) can be tri-t-butoxycarbonyl (Boc) protected, leaving one primary amine free for reaction. This free amine can then be acylated with a steroid derivative, such as cholesteryl chloroformate, to form a protected cholesteryl carbamate (B1207046). Subsequent deprotection of the remaining Boc groups yields the final steroid-polyamine conjugate. These conjugates are designed to mimic the charge distribution of natural polyamines, enhancing their ability to interact with biological membranes and other cellular components.

Porphyrin Conjugates: Porphyrins are macrocyclic compounds with unique photophysical properties, making them valuable for applications in photodynamic therapy and as imaging agents. The conjugation of polyamines to porphyrins can enhance their cellular uptake and target specificity. One common strategy involves the reaction between an amine-functionalized polyamine and a porphyrin derivative bearing activated carboxylic acids. Current time information in West Northamptonshire, GB. Amide bond formation is a widely used method for this conjugation. For example, meso-tetra(4-carboxyphenyl)porphyrin can be converted to a tetra-amino derivative and subsequently reacted with an appropriately protected polyamine. Current time information in West Northamptonshire, GB.

Carboxylic Acid Conjugates: The introduction of a carboxylic acid functionality to a protected spermine scaffold, such as in tetra-Boc-spermine-5-carboxylic acid, creates a versatile intermediate for bioconjugation. chemimpex.comnih.gov This compound serves as a linker, enabling the attachment of the polyamine moiety to various biomolecules, including proteins and antibodies, to enhance drug delivery systems. chemimpex.com The carboxylic acid group can be activated to react with primary amines on the target molecule, forming a stable amide bond. This strategy is crucial in the development of non-viral vectors for gene delivery, offering a safer alternative to viral methods. chemimpex.com

Interactive Table: Covalent Conjugation Strategies

| Moiety | Conjugation Strategy | Key Intermediate | Resulting Conjugate |

| Steroids | Acylation of a free amine on a partially protected spermine with a steroid derivative. | Tri-Boc-spermine | Steroid-polyamine conjugate |

| Porphyrins | Amide bond formation between an amine-functionalized polyamine and a carboxylic acid-activated porphyrin. Current time information in West Northamptonshire, GB. | Amine-functionalized polyamine | Porphyrin-polyamine conjugate Current time information in West Northamptonshire, GB. |

| Carboxylic Acids | Use of tetra-Boc-spermine-5-carboxylic acid as a linker for attachment to biomolecules. chemimpex.com | Tetra-Boc-spermine-5-carboxylic acid chemimpex.comnih.gov | Polyamine-biomolecule conjugate chemimpex.com |

Introduction of Spectroscopic Tags and Linkers for Chemical Studies

To elucidate the biological roles and mechanisms of action of polyamines, it is essential to track their localization and interactions within cells. The derivatization of N1,N2,N3,N4-tetra-Boc-spermine with spectroscopic tags, such as fluorescent probes, provides powerful tools for these investigations.

The synthesis of fluorescently labeled polyamines allows for real-time imaging of their transport and distribution in living cells. A common approach is to conjugate a fluorophore, such as nitrobenzofurazan (NBD) or BODIPY, to the polyamine backbone. For example, a spermine-NBD conjugate has been successfully used as a fluorescent probe to study the polyamine transport system in Leishmania donovani. nih.gov Similarly, BODIPY-conjugated spermidine (B129725) has been developed as a clickable polyamine probe for functional studies of the polyamine transport system, offering superior cellular uptake. sigmaaldrich.com

The general synthetic strategy involves the use of a partially protected polyamine, where one or more amine groups are available for reaction with a fluorophore that has a reactive functional group. "Click chemistry" is a particularly efficient method for attaching fluorophores to polyamine derivatives. sigmaaldrich.com The resulting fluorescent probes are valuable tools for investigating the dysregulation of polyamine metabolism in diseases such as cancer. sigmaaldrich.com

Interactive Table: Spectroscopic Tags and Linkers

| Spectroscopic Tag | Conjugation Method | Application |

| Nitrobenzofurazan (NBD) | Conjugation to spermine | Studying polyamine transport systems. nih.gov |

| BODIPY | Click chemistry with spermidine | Tracking polyamine uptake in live cells. sigmaaldrich.com |

| Anthracene | Conjugation to spermine | Probing DNA binding and structural perturbations. nih.gov |

| Tetraphenylethylene (TPE) | Complex formation with spermine/spermidine | Fluorescent detection of polyamines. nih.gov |

Development of Polyamine-Based Scaffolds for Material Science Applications (e.g., self-healing polymers, ion scavengers)

The unique chemical structure of polyamines, with their multiple cationic charges at physiological pH, makes them attractive building blocks for the development of advanced materials. While the direct use of N1,N2,N3,N4-tetra-Boc-spermine in this context is an emerging area, the inherent properties of spermine itself suggest significant potential.

Spermine has been shown to act as a direct free radical scavenger, protecting DNA from oxidative damage. nih.govnih.gov This antioxidant property is attributed to its ability to quench reactive oxygen species. nih.gov This scavenging capability suggests that polyamine-based scaffolds could be designed as effective ion scavengers, particularly for removing harmful metal ions or reactive species from various environments. The development of such materials would involve incorporating the polyamine structure into a polymer matrix, where the amine groups would be available for chelation or reaction with the target ions.

The ability of polyamines to engage in dynamic, reversible interactions, such as hydrogen bonding and electrostatic interactions, also makes them promising candidates for the design of self-healing polymers. These materials can repair themselves after damage, extending their lifespan and improving their reliability. A polymer network functionalized with polyamine derivatives could utilize these reversible bonds to reform cross-links after they have been broken.

Chemical Design of Polyamine Derivatives for DNA Condensation Studies

Polyamines play a crucial role in packaging DNA within cells by neutralizing the negative charges of the phosphate (B84403) backbone, leading to DNA condensation. nih.gov The chemical design of polyamine derivatives, often starting from protected intermediates like N1,N2,N3,N4-tetra-Boc-spermine, allows for a systematic investigation of the structure-activity relationships governing this process.

The efficiency of DNA condensation is influenced by the number and spacing of the positive charges on the polyamine. Synthetic polyamine analogues with varying chain lengths and geometries have been synthesized to probe these effects. nih.govnih.gov For instance, the covalent attachment of a lipid moiety, such as cholesterol or a bile acid, to a polyamine scaffold can significantly enhance its DNA condensation efficiency, a critical first step in non-viral gene delivery.

Furthermore, the introduction of spectroscopic probes, like anthracene, into a spermine derivative allows for detailed studies of its binding to DNA. nih.gov Such studies have revealed that these conjugates can bind to DNA through intercalation of the aromatic moiety and electrostatic interactions of the polyamine chain, leading to structural changes in the DNA. nih.gov The development of spermine-based dendrimers has also been explored for DNA condensation, with these structures forming well-defined, rod-like condensates with DNA. rsc.org These studies are fundamental to the rational design of more effective and safer vectors for gene therapy. nih.gov

Interactive Table: Polyamine Derivatives for DNA Condensation

| Derivative Type | Design Feature | Effect on DNA Condensation | Reference |

| Lipopolyamines | Conjugation of a lipid moiety (e.g., cholesterol) to a polyamine. | Enhanced DNA condensation efficiency. | |

| Anthracene-spermine conjugate | Introduction of an intercalating aromatic group. | Binds to DNA via intercalation and electrostatic interactions, causing structural perturbations. | nih.gov |

| Spermine Dendrimers | Branched, multivalent structure. | Forms structured, rod-like condensates with DNA. | rsc.org |

| Spermine Homologs | Varied polyamine chain length and geometry. | Influences the liquid crystalline phase transitions of DNA. | nih.govnih.gov |

Mechanistic and Reaction Pathway Studies Involving N1,n2,n3, N4 Tetra Boc Spermine

Exploration of Deprotection Kinetics and Selectivity under Various Conditions

The removal of the tert-butyloxycarbonyl (Boc) protecting groups from N¹,N²,N³,N⁴-tetra-Boc-spermine is a critical step in the synthesis of spermine (B22157) analogs and conjugates. The efficiency and selectivity of this process are highly dependent on the reaction conditions.

Acid-Catalyzed Deprotection:

The most common method for Boc deprotection is treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). Kinetic studies on the deprotection of Boc-protected amines have revealed important mechanistic details. For instance, the HCl-catalyzed deprotection of a Boc-protected amine was found to follow a second-order dependence on the acid concentration. researchgate.net This suggests a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair, which arises from the fragmentation of the protonated tert-butyl carbamate (B1207046). researchgate.net

The complete deprotection of all four Boc groups in N¹,N²,N³,N⁴-tetra-Boc-spermine typically requires harsh acidic conditions. However, achieving selective deprotection to yield mono-, di-, or tri-Boc-protected spermine is a significant challenge due to the similar reactivity of the four protected amino groups.

Selective Deprotection Strategies:

Recent research has focused on developing milder and more selective methods for Boc deprotection. One promising approach is the use of thermal deprotection in a continuous flow system. This method allows for precise control over reaction temperature and residence time, enabling selective deprotection of different types of N-Boc groups. For example, it has been demonstrated that an aryl N-Boc group can be selectively removed in the presence of an alkyl N-Boc group by carefully controlling the temperature. nih.gov

The following table summarizes the conditions for the selective thermal deprotection of various N-Boc protected amines, which can provide insights into potential conditions for the selective deprotection of N¹,N²,N³,N⁴-tetra-Boc-spermine.

| Substrate (N-Boc protected amine) | Solvent | Temperature (°C) | Residence Time (min) | Outcome |

| N-Boc-imidazole | TFE | 120 | 20 | Complete deprotection |

| N-Boc-imidazole | Methanol (B129727) | 120 | 25 | Complete deprotection |

| N-Boc-imidazole | THF | 200 | 30 | Complete deprotection |

| N-Boc-imidazole | Toluene | 230 | 30 | Complete deprotection |

| bis-Boc tryptamine | Methanol | 150 | - | Selective deprotection of aryl N-Boc |

| bis-Boc tryptamine | Methanol | 230 | 45 | Complete deprotection |

This data is based on studies of various N-Boc protected amines and serves as a guide for potential conditions for N¹,N²,N³,N⁴-tetra-Boc-spermine. nih.gov

Another strategy for achieving selectivity involves the use of different protecting groups in combination with the Boc group. For instance, a combination of Boc and benzyloxycarbonyl (Z) groups can be used, with the Z group being selectively removed by catalytic hydrogenolysis while the Boc groups remain intact. researchgate.net

Side Reaction Analysis During Boc-Protection and Subsequent Transformations

The synthesis of N¹,N²,N³,N⁴-tetra-Boc-spermine and its subsequent chemical modifications are not without the potential for side reactions, which can impact the yield and purity of the desired product.

Side Reactions During Boc-Protection:

The protection of all four amino groups of spermine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) can sometimes lead to the formation of undesired byproducts. In the context of protecting other polyamines, such as in the synthesis of tetra-Boc-protected polymyxin (B74138) B nonapeptide, the formation of urea (B33335) and isocyanate side products has been reported. researchgate.net These can arise from the reaction of the amine with isocyanate impurities present in the Boc anhydride (B1165640) or formed in situ.

Furthermore, in solid-phase synthesis of polyamine derivatives, incomplete capping of amino groups after a reaction step can lead to the formation of side products in subsequent steps. For example, in the synthesis of fluorobenzoylated polyamines, the formation of a bis-fluorobenzoylated side-product was observed when a free amino group was not effectively protected. mdpi.com

Side Reactions During Subsequent Transformations:

The fully protected N¹,N²,N³,N⁴-tetra-Boc-spermine is generally stable under many reaction conditions. However, subsequent transformations, particularly those involving strong nucleophiles or bases, must be carefully considered. While the Boc group is generally stable to bases, harsh conditions could potentially lead to side reactions.

The deprotection step itself can also introduce side reactions. The tert-butyl cation generated during acidic deprotection is a potent electrophile and can lead to alkylation of nucleophilic functional groups within the molecule or in the reaction mixture.

Stereochemical Considerations in the Synthesis of Chiral Polyamine Derivatives

The introduction of chirality into the spermine backbone can have a profound impact on the biological activity of its analogs. While N¹,N²,N³,N⁴-tetra-Boc-spermine itself is achiral, it can serve as a precursor for the synthesis of chiral polyamine derivatives.

One approach to introduce chirality is to start with a chiral building block. For example, chiral analogs of spermine have been synthesized starting from trans-4-hydroxy-L-proline. acs.org In this strategy, the pyrrolidine (B122466) ring of proline provides a rigid, chiral scaffold onto which the remaining parts of the spermine backbone are constructed.

Alternatively, stereocenters can be introduced into the polyamine chain through stereoselective reactions. For instance, the synthesis of chiral tetraaminophosphonium chlorides has been achieved from N-Boc α-amino acid esters, demonstrating a method for creating chiral building blocks that could potentially be incorporated into a spermine framework. mdpi.com

The synthesis of C-methylated analogs of spermidine (B129725) has also highlighted the importance of stereochemistry. nih.gov The biological activity of these analogs can be regulated by altering the stereochemistry of the chiral centers introduced by the methyl groups.

A key challenge in using N¹,N²,N³,N⁴-tetra-Boc-spermine as a starting material for chiral derivatives is the development of methods to introduce chirality into the achiral backbone after the protecting groups are in place. This could potentially be achieved through stereoselective C-H activation or by deprotecting one or more amino groups and then reacting them with a chiral electrophile.

Analytical and Spectroscopic Characterization Techniques for N1,n2,n3, N4 Tetra Boc Spermine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of N1,N2,N3,N4-tetra-Boc-spermine. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to provide a detailed map of the molecule's atomic framework.

In the ¹H NMR spectrum of N1,N2,N3,N4-tetra-Boc-spermine, the large signal from the tert-butoxycarbonyl (Boc) protecting groups is a dominant feature. The protons of the four Boc groups typically appear as a sharp singlet in the upfield region of the spectrum. The methylene (B1212753) protons of the spermine (B22157) backbone give rise to a series of multiplets. The chemical shifts of these protons are influenced by the presence of the adjacent nitrogen atoms and the bulky Boc groups.

¹³C NMR spectroscopy complements the proton NMR data by providing information about the carbon skeleton. The spectrum will show distinct signals for the carbonyl carbons of the Boc groups, the quaternary carbons of the tert-butyl groups, and the various methylene carbons of the spermine chain. The chemical shifts of these carbons are highly characteristic and confirm the successful protection of all four amine functionalities. For instance, the tri-Boc derivative of spermine shows carbon signals for the carbonyl groups of the Boc protectors and the methylene groups of the spermine backbone. acs.org

Table 1: Representative NMR Data for Boc-Protected Spermine Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | Boc (tert-butyl) | ~1.45 (singlet) |

| ¹H | -CH₂- (spermine backbone) | 1.50 - 3.30 (multiplets) |

| ¹³C | Carbonyl (C=O) of Boc | ~156 |

| ¹³C | Quaternary Carbon of Boc | ~79-80 |

| ¹³C | -CH₂- (spermine backbone) | 25 - 50 |

Note: Specific chemical shifts can vary depending on the solvent and instrument used.

Mass Spectrometry (MS) for Molecular Weight and Purity Assessment

Mass spectrometry is a critical tool for verifying the molecular weight of N1,N2,N3,N4-tetra-Boc-spermine and for assessing its purity. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact molecular ions, minimizing fragmentation.

The ESI mass spectrum of N1,N2,N3,N4-tetra-Boc-spermine is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The exact mass of this ion can be measured with high resolution mass spectrometry, providing unambiguous confirmation of the elemental composition. In addition to the protonated molecule, adducts with other cations, such as sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed.

While soft ionization methods are preferred for determining the molecular weight, tandem mass spectrometry (MS/MS) can be employed to induce fragmentation and gain further structural information. The fragmentation of Boc-protected amines is well-characterized and often involves the loss of the Boc group or parts of it, such as isobutylene (B52900) or the entire tert-butoxycarbonyl radical.

Table 2: Expected Mass Spectrometry Data for N1,N2,N3,N4-tetra-Boc-spermine

| Ion | Description | Expected m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecule | 603.46 |

| [M+Na]⁺ | Sodium Adduct | 625.44 |

Note: The molecular formula of N1,N2,N3,N4-tetra-Boc-spermine is C₃₀H₅₈N₄O₈, with a molecular weight of 602.80 g/mol .

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in N1,N2,N3,N4-tetra-Boc-spermine. The IR spectrum provides a molecular fingerprint, with characteristic absorption bands corresponding to the vibrations of specific chemical bonds.

The most telling feature in the IR spectrum of the fully Boc-protected spermine is the presence of strong absorption bands associated with the carbamate (B1207046) functionality of the Boc groups. A strong band around 1680-1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration. The N-H stretching vibration of the carbamate is typically observed in the region of 3200-3400 cm⁻¹. The disappearance of the characteristic N-H stretching bands of the primary and secondary amines of the parent spermine molecule confirms the successful and complete protection of all nitrogen atoms. Additionally, C-H stretching and bending vibrations from the alkyl chains and the tert-butyl groups will be present in the spectrum.

Table 3: Characteristic Infrared Absorption Bands for N1,N2,N3,N4-tetra-Boc-spermine

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (carbamate) | Stretch | 3200 - 3400 |

| C-H (alkyl) | Stretch | 2850 - 3000 |

| C=O (carbamate) | Stretch | 1680 - 1700 |

| C-N | Stretch | 1250 - 1350 |

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for determining the purity of N1,N2,N3,N4-tetra-Boc-spermine and for monitoring the progress of its synthesis. Reversed-phase HPLC is the most common mode used for the analysis of such non-polar compounds.

In a typical reversed-phase HPLC setup, a non-polar stationary phase, such as C18-modified silica (B1680970), is used in conjunction with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The highly non-polar nature of N1,N2,N3,N4-tetra-Boc-spermine, due to the four bulky and hydrophobic Boc groups, results in a relatively long retention time on a reversed-phase column.

The purity of a sample is assessed by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. A single, sharp peak is indicative of a high-purity sample. HPLC can also be used to track the disappearance of starting materials and the appearance of the product during the synthesis reaction, allowing for optimization of reaction conditions. For the analysis of the parent polyamines like spermine, derivatization is often required to enhance their detection by UV or fluorescence detectors. mdpi.com However, the Boc-protected derivative can often be detected directly by a UV detector at low wavelengths or, more universally, by an evaporative light scattering detector (ELSD) or a mass spectrometer.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| N1,N2,N3,N4-tetra-Boc-spermine |

| Spermine |

| Acetonitrile |

Future Directions in Research Utilizing Boc Protected Spermine Scaffolds

Development of Highly Efficient and Sustainable Synthetic Routes

The synthesis of polyamine analogs often involves multiple protection and deprotection steps, which can be time-consuming and generate significant waste. A key area of future research is the development of more efficient and environmentally friendly synthetic routes for Boc-protected spermine (B22157) and its derivatives.

Current methods for the regioselective protection of spermine can be complex. For instance, one approach involves treating spermine with ethyl trifluoroacetate (B77799) to protect the primary amino groups, followed by Boc protection of the secondary amines, and subsequent hydrolysis to free the terminal amines. mdpi.com Another elegant method for creating a tri-Boc spermine with a single free terminal amino group involves the use of a Schiff base intermediate. mdpi.comnih.gov

Future research will likely focus on:

Greener Solvents and Reagents: Minimizing the use of hazardous solvents and reagents is a critical goal. Exploring water-based reactions or using recyclable solvent systems will be a priority.

Catalytic Methods: Developing catalytic approaches for the selective protection and deprotection of spermine's amino groups would represent a significant leap forward. This could involve enzyme-catalyzed reactions, which offer high selectivity under mild conditions. For example, research into the biocatalytic synthesis of spermidine (B129725) using engineered E. coli demonstrates the potential for greener polyamine production. nih.gov

Flow Chemistry: Continuous flow synthesis can offer improved control over reaction conditions, higher yields, and easier scalability compared to traditional batch processes. Applying flow chemistry to the synthesis of Boc-protected spermine could streamline its production and subsequent modifications.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Identifying and engineering enzymes for specific protection/deprotection of spermine. |

| Flow Chemistry | Improved reaction control, scalability, and safety. | Developing and optimizing flow reactors for polyamine synthesis. |

| One-Pot Reactions | Increased efficiency, reduced purification steps, less solvent waste. | Designing tandem reaction sequences for the synthesis of complex polyamine analogs. |

Application in Combinatorial Chemistry for Polyamine Library Generation

Boc-protected spermine is an ideal scaffold for combinatorial chemistry, a technique used to rapidly synthesize a large number of different but structurally related molecules. nih.gov These "libraries" of polyamine analogs can then be screened for various biological activities or material properties.

The ability to selectively deprotect and functionalize the different nitrogen atoms of the spermine backbone allows for the creation of immense chemical diversity from a single starting scaffold. nih.gov Solid-phase synthesis, where the polyamine is attached to a resin support, is a particularly powerful technique for building these libraries. nih.gov

Future directions in this area include:

Development of Novel Linkers: Creating new chemical linkers to attach Boc-protected spermine to solid supports will expand the range of chemistries that can be performed.

High-Throughput Screening: As larger and more diverse polyamine libraries are generated, the development of rapid and efficient high-throughput screening assays will be crucial to identify lead compounds with desired properties.

Integration with DNA-Encoded Libraries: Combining the structural diversity of polyamine scaffolds with the power of DNA-encoded library technology could enable the screening of billions of compounds simultaneously.

Split-Pool Synthesis: This technique allows for the efficient creation of large combinatorial libraries by dividing and recombining pools of resin beads during the synthesis. nih.gov Applying this to Boc-protected spermine will accelerate the discovery of novel polyamine derivatives. nih.gov

A study on screening a combinatorial library of synthetic polyamines demonstrated the potential to discover selective ligands for polyanionic biomolecules. nih.gov This highlights the power of library-based approaches in identifying molecules with specific binding properties. nih.gov

Rational Design of Polyamine Analogs for Advanced Chemical and Materials Science

The rational design of molecules involves creating new structures with specific, predetermined properties. Boc-protected spermine provides a versatile platform for designing novel polyamine analogs with applications beyond the traditional biological realm, extending into advanced chemical and materials science.

Researchers are already exploring the use of polyamine analogs in various applications:

Drug Delivery: Polyamines can be incorporated into polymers to create efficient carriers for siRNA and other nucleic acid-based therapeutics. uni-muenchen.dersc.org The positive charges of the polyamine backbone at physiological pH facilitate interaction with negatively charged genetic material.

Self-Assembling Materials: Amphiphilic polyamine analogs, with both hydrophilic and hydrophobic regions, can self-assemble into well-defined nanostructures like micelles and vesicles. mdpi.com These structures have potential applications in drug delivery and nanotechnology. mdpi.com

Anticancer Agents: A wide variety of polyamine analogs have been synthesized and evaluated for their anticancer activity. nih.govnih.gov The design of these analogs often involves modifying the length of the alkyl chains and the nature of the terminal substituents to optimize their therapeutic effects. nih.gov

The future of rational design with Boc-protected spermine will likely involve:

Supramolecular Chemistry: Designing polyamine analogs that can form complex, non-covalent assemblies with other molecules to create functional materials with tunable properties.

Smart Materials: Developing polyamine-based materials that can respond to external stimuli such as pH, temperature, or light.

Bio-inspired Materials: Mimicking the structure and function of natural polyamine-containing systems to create new materials with unique properties.

| Application Area | Design Principle | Example Research Finding |

| siRNA Delivery | Cationic polyamine backbone for electrostatic interaction with nucleic acids. | Spermine-based poly(β-amino ester)s have shown to be promising for efficient siRNA delivery. rsc.org |

| Anticancer Agents | Structural modifications to disrupt polyamine metabolism in cancer cells. | Conformationally restricted polyamine analogs have shown enhanced growth inhibition in tumor cell lines. mdpi.com |

| Self-Assembled Materials | Introduction of hydrophobic moieties to create amphiphilic structures. | Self-assembled alkylated polyamine analogs can form supramolecular structures with potential as anticancer agents. mdpi.com |

Computational Chemistry Approaches in Predicting Reactivity and Conformation of Boc-Protected Spermine

Computational chemistry and molecular modeling are powerful tools that can provide valuable insights into the behavior of molecules, including Boc-protected spermine. These methods can be used to predict chemical reactivity, conformational preferences, and interactions with other molecules, thereby guiding the rational design of new experiments.

Key areas where computational chemistry will play a crucial role include:

Predicting Reaction Outcomes: Quantum mechanical calculations can be used to model reaction pathways and predict the most likely products of a chemical transformation. nih.gov This can help in optimizing reaction conditions and avoiding unwanted side reactions during the synthesis of polyamine analogs.

Conformational Analysis: The three-dimensional shape (conformation) of a polyamine analog is often critical to its function. Molecular mechanics and molecular dynamics simulations can be used to explore the conformational landscape of Boc-protected spermine and its derivatives, identifying the most stable and biologically relevant structures.

Structure-Activity Relationship (SAR) Studies: By computationally modeling the interaction of a library of polyamine analogs with a biological target, it is possible to develop SAR models that relate specific structural features to biological activity. nih.govresearchgate.net This information can then be used to design more potent and selective compounds.

Predicting Physicochemical Properties: Computational methods can be used to predict important properties such as solubility, lipophilicity, and membrane permeability, which are crucial for the development of new materials and therapeutic agents. nih.gov

The use of Density Functional Theory (DFT) is a powerful tool to study the reactivity of molecules by providing insights into their nucleophilic and electrophilic character. scirp.org Applying such computational approaches to Boc-protected spermine will enable a more predictive and efficient approach to the design and synthesis of novel polyamine derivatives. nih.govscirp.org

| Computational Method | Application to Boc-Spermine Research | Expected Outcome |

| Quantum Mechanics (e.g., DFT) | Predicting reaction mechanisms and regioselectivity of modifications. | More efficient and selective synthetic routes. |

| Molecular Dynamics (MD) Simulations | Understanding the conformational flexibility and interactions with biomolecules. | Rational design of analogs with specific binding properties. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural features of polyamine libraries with their activity. | Predictive models to guide the synthesis of more potent compounds. |

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing N1,N2,N3,N4-tetra-Boc-spermine with high purity, and how can side reactions be minimized?

- Methodology :

- Use stepwise Boc protection of spermine’s primary and secondary amines to avoid over-substitution. Monitor reaction progress via thin-layer chromatography (TLC) and ¹H NMR to confirm intermediate structures .

- Optimize reaction conditions (e.g., anhydrous environment, controlled temperature) to suppress side reactions like Boc-group migration or incomplete protection.

- Purify intermediates using flash chromatography and validate purity via high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are most effective for characterizing N1,N2,N3,N4-tetra-Boc-spermine, and what spectral markers indicate successful Boc protection?

- Methodology :

- ¹³C NMR : Identify Boc carbonyl signals at ~155–160 ppm and tert-butyl carbons at ~28–30 ppm.

- IR Spectroscopy : Detect Boc C=O stretching vibrations near 1680–1720 cm⁻¹ .

- Mass Spectrometry : Confirm molecular ion peaks matching the theoretical mass (C₃₄H₆₄N₄O₈) and fragmentation patterns consistent with Boc-protected amines.

Advanced Research Questions

Q. How can contradictions in reported deprotection efficiencies of N1,N2,N3,N4-tetra-Boc-spermine under varying acidic conditions be resolved?

- Methodology :

- Conduct a systematic study comparing trifluoroacetic acid (TFA) , HCl/dioxane, and other acidic conditions. Monitor deprotection kinetics via HPLC and quantify free amines using ninhydrin assays .

- Control variables such as acid concentration, temperature, and reaction time. Use design of experiments (DoE) to identify interactions between variables .

- Validate results through replication studies and cross-reference with structural analogs (e.g., N1,N12-di-Boc-spermine) to isolate site-specific effects .

Q. What strategies optimize the use of N1,N2,N3,N4-tetra-Boc-spermine in pH-responsive drug delivery systems, and how do structural modifications affect cellular uptake?

- Methodology :

- Functionalize the deprotected spermine backbone with fluorescent tags (e.g., FITC) to track cellular internalization via confocal microscopy .

- Compare buffering capacity (via acid-base titration ) and DNA/RNA binding affinity (via gel electrophoresis ) against unmodified spermine .

- Perform in vitro cytotoxicity assays (e.g., MTT) to evaluate biocompatibility and correlate results with Boc-deprotection rates under lysosomal pH (~4.5–5.0).

Q. How do conflicting reports on the compound’s stability in aqueous media arise, and what experimental controls ensure reproducibility?

- Methodology :

- Test stability under simulated physiological conditions (PBS, 37°C) using accelerated stability studies with LC-MS monitoring.

- Include negative controls (e.g., Boc-free spermine) to distinguish hydrolysis of Boc groups from backbone degradation .

- Document solvent purity, buffering agents, and oxygen levels to address variability in literature reports .

Data Analysis and Interpretation

Q. How should researchers analyze discrepancies in bioactivity data between N1,N2,N3,N4-tetra-Boc-spermine and its deprotected form?

- Methodology :

- Use dose-response curves to compare IC₅₀ values in cell viability assays. Apply ANOVA to assess statistical significance .

- Perform molecular dynamics simulations to model interactions between deprotected spermine and biological targets (e.g., DNA grooves).

- Address confounding factors (e.g., residual Boc groups) by verifying complete deprotection via ²D NMR COSY .

Experimental Design Considerations

- Replication : Follow protocols from peer-reviewed syntheses and share raw data (e.g., NMR spectra) to facilitate cross-lab validation .

- Ethics : For in vivo studies, adhere to institutional guidelines for animal welfare and data integrity .

- Variables : Explicitly define independent (e.g., pH, temperature) and dependent variables (e.g., deprotection yield) in hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.